TCPOBOP as a Constitutive Androstane Receptor (CAR) Agonist: A Technical Guide
TCPOBOP as a Constitutive Androstane Receptor (CAR) Agonist: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of 1,4-bis[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP) as a potent agonist for the constitutive androstane receptor (CAR, NR1I3). It details the molecular mechanisms of action, downstream signaling effects, and key experimental methodologies, supported by quantitative data and visual diagrams.
Introduction to TCPOBOP and the Constitutive Androstane Receptor (CAR)
The Constitutive Androstane Receptor (CAR) is a nuclear receptor highly expressed in the liver and small intestine that plays a critical role in sensing and coordinating the metabolic response to a wide array of xenobiotics and endobiotics.[1][2] Upon activation, CAR regulates the transcription of genes involved in drug metabolism, lipid and glucose homeostasis, bilirubin clearance, and cell proliferation.[2][3][4]
TCPOBOP is a potent and highly selective synthetic agonist for the mouse CAR (mCAR).[5][6] It is a non-genotoxic compound widely utilized in preclinical research as a model chemical mitogen to study CAR-dependent liver hyperplasia, hepatomegaly, and tumor promotion in rodents.[6][7][8] A crucial characteristic of TCPOBOP is its species-selectivity; it is a potent activator of mouse CAR but does not activate human CAR (hCAR).[3][9] This species difference is a critical consideration for extrapolating rodent data to human health risk assessment and drug development.[2]
Mechanism of CAR Activation by TCPOBOP
CAR activation can occur through two distinct mechanisms: direct ligand binding and indirect, ligand-independent signaling pathways. TCPOBOP functions as a direct agonist.
2.1 Direct Ligand-Binding Activation
In its inactive state, CAR resides in the cytoplasm, complexed with chaperone proteins. The direct binding of an agonist like TCPOBOP to the ligand-binding domain of CAR induces a conformational change. This event triggers the dissociation of CAR from its cytoplasmic complex and promotes its dephosphorylation, a key step for nuclear entry.[5][10] Inside the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR). This CAR/RXR complex then binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) in the regulatory regions of target genes, recruiting coactivators and initiating transcription.[2][3][10]
2.2 Species Specificity of CAR Ligands
The ligand-binding pocket of CAR exhibits significant structural differences between species, leading to pronounced specificity in agonist activity. This is a critical concept in pharmacology and toxicology.
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CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1][3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime): Activates human CAR but not mouse CAR.[3][9]
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Phenobarbital: Acts as an indirect activator in both rodents and humans, initiating a signaling cascade that leads to CAR dephosphorylation and nuclear translocation without directly binding to the receptor.[3][11]
This specificity necessitates the use of humanized mouse models—mice with the murine Car gene knocked out and replaced by the human CAR gene—to accurately study the effects of potential drug candidates on human CAR activation.[12][13]
Quantitative Data on TCPOBOP-Mediated Effects
TCPOBOP administration in mice leads to significant and quantifiable physiological and gene expression changes. The data below is compiled from various in vivo studies.
Table 1: In Vivo Dosage and Administration of TCPOBOP
| Parameter | Value/Description | Study Context | Citation(s) |
| Standard Dose | 3 mg/kg body weight | Induction of CAR target genes, hepatomegaly | [1][14][15] |
| Low Dose | 0.5 mg/kg (once a week) | Obesity and diabetes studies | [16] |
| Neonatal Dose | 133 µg/kg (0.67x ED50) | Developmental reprogramming studies | [15] |
| Vehicle | Corn Oil (with or without DMSO) | Control for lipophilic compound delivery | [14][17] |
| Route | Intraperitoneal (i.p.) injection | Standard for preclinical rodent studies | [1][14] |
| Duration | Single dose to multiple daily doses (e.g., 4 days) | Acute vs. sub-chronic response studies | [14] |
Table 2: TCPOBOP-Induced Gene Expression Changes in Mouse Liver
| Target Gene | Fold Increase (mRNA) | Experimental Conditions | Function | Citation(s) |
| CYP2B10 | 30-fold to 45-fold | C57/BL6 mice, MCD diet, 3 mg/kg TCPOBOP | Xenobiotic Metabolism | [1] |
| CYP3A11 | 30-fold to 45-fold | C57/BL6 mice, MCD diet, 3 mg/kg TCPOBOP | Xenobiotic & Steroid Metabolism | [1] |
| Gdf15 | ~15-fold | Wild-type mice, TCPOBOP treatment | Growth/Differentiation Factor | [4] |
| Mcl-1 | 4-fold | CAR+/+ mice | Anti-apoptotic protein | [18] |
| Glucokinase | ~2-fold | Wild-type mice, 48h TCPOBOP treatment | Glycolysis | [2] |
| CYP4A10 | Increased | MCD diet-fed mice + TCPOBOP | Fatty Acid ω-oxidation | [1] |
Table 3: Physiological and Biochemical Effects of TCPOBOP
| Parameter | Effect | Model System | Key Pathway | Citation(s) |
| Hepatic Steatosis | Reduced (44.6% vs 30.4%) | MCD diet-fed mice | Fatty Acid Oxidation | [1] |
| Serum Triglycerides | Reduced (48 vs 20 mg/dL) | MCD diet-fed mice | Lipid Metabolism | [1] |
| Liver to Body Weight Ratio | Increased | Wild-type mice | Hepatocyte Proliferation/Hypertrophy | [7][19] |
| Body Weight Gain | Inhibited | Mice on high-fat diet | Energy Homeostasis | [16] |
| Hepatocyte Apoptosis | Attenuated | Fas-induced liver injury model | Altered Bcl-2 proteins | [7][18] |
| Plasma ALT | Increased | Female Car+/+ mice | Liver Toxicity (sex-dependent) | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections outline common protocols used in the study of TCPOBOP as a CAR agonist.
4.1 In Vivo CAR Activation and Gene Expression Analysis
This protocol describes a typical experiment to assess the effect of TCPOBOP on target gene expression in the mouse liver.
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1. Animal Model: Use 7-9 week old male C57BL/6 wild-type (Car+/+) mice and, for comparison, CAR knockout (Car-/-) littermates.[14] House animals under a 12-hour light/dark cycle with ad libitum access to food and water.[17]
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2. Reagent Preparation: Dissolve TCPOBOP in a suitable vehicle, typically corn oil, to a final concentration for a dosage of 3 mg/kg.[14]
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3. Administration: Administer TCPOBOP or vehicle control via intraperitoneal (i.p.) injection.[14][17] The treatment duration can range from a single injection for acute studies (e.g., 3 to 27 hours) to daily injections for several days.[14][17]
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4. Tissue Harvesting: At the designated time point post-injection, euthanize mice via CO2 asphyxiation.[4] Immediately perfuse the liver, then excise, weigh, and snap-freeze portions in liquid nitrogen for subsequent molecular analysis.[14] Fix other portions in formalin for histological analysis.
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5. RNA Isolation and qPCR: Isolate total RNA from frozen liver tissue using a standard Trizol-based or column-based method. Assess RNA quality and quantity. Synthesize cDNA using a reverse transcription kit. Perform quantitative real-time PCR (qPCR) using primers specific for target genes (e.g., Cyp2b10, Cyp3a11) and a housekeeping gene (e.g., 18S rRNA) for normalization.[1]
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6. Data Analysis: Calculate relative mRNA expression using the ΔΔCt method. Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine significance between treatment and control groups.[20]
4.2 Chromatin Accessibility (DNase-seq) Assay
This protocol is used to identify genomic regions that become more or less accessible to transcription factors upon CAR activation.
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1. Animal Treatment and Nuclei Isolation: Treat mice with TCPOBOP (3 mg/kg) or vehicle and collect livers at specified time points (e.g., 3h and 27h).[17] Isolate nuclei from fresh liver tissue by homogenization in a specialized buffer followed by centrifugation.[17]
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2. DNase I Digestion: Treat the isolated nuclei with an optimized concentration of DNase I enzyme. This enzyme preferentially cuts DNA in open, accessible chromatin regions (DNase I hypersensitive sites, DHSs).
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3. DNA Purification and Library Preparation: Stop the digestion and purify the DNA fragments. Prepare sequencing libraries by ligating adapters to the ends of the DNA fragments.
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4. Sequencing and Data Analysis: Perform high-throughput sequencing of the prepared libraries. Map the resulting reads to the mouse reference genome. Identify DHSs by calling peaks where sequence reads accumulate. Compare DHS profiles between TCPOBOP-treated and vehicle-treated groups to find differentially accessible regions (ΔDHS).[6] Associate these regions with nearby genes to understand the regulatory landscape of CAR activation.[6]
4.3 Histological Analysis of Hepatic Steatosis
This protocol is used to visualize and quantify the effect of TCPOBOP on fat accumulation in the liver.
-
1. Tissue Preparation: Fix liver samples in 10% neutral buffered formalin and embed them in paraffin. For lipid analysis, prepare frozen sections from optimal cutting temperature (OCT) compound-embedded tissue.
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2. Staining:
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Hematoxylin and Eosin (H&E): Stain paraffin-embedded sections with H&E for general morphology and assessment of steatosis (visualized as clear vacuoles within hepatocytes).
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Oil Red O: Stain frozen sections with Oil Red O to specifically visualize neutral lipids, which appear as red droplets.
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3. Quantification: Acquire digital images of the stained slides. Quantify the steatotic area using image analysis software by measuring the percentage of the total tissue area occupied by lipid droplets.[1] Statistical analysis is then performed to compare treatment groups.
Conclusion for Drug Development Professionals
TCPOBOP is an invaluable tool for probing the function and downstream consequences of mouse CAR activation. The key takeaways for researchers in drug development and toxicology are:
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Mechanism: TCPOBOP is a direct, potent agonist of mouse CAR, leading to the nuclear translocation of CAR, heterodimerization with RXR, and transcriptional regulation of a vast network of genes.
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Species Differences are Critical: The lack of TCPOBOP activity on human CAR underscores the danger of direct extrapolation from rodent models to humans.[2][9] Compounds intended for human use must be evaluated using systems that express human CAR, such as humanized mice or in vitro assays with human primary hepatocytes.[12][21]
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Pleiotropic Effects: CAR activation by TCPOBOP extends beyond xenobiotic metabolism, profoundly impacting lipid and glucose homeostasis, cell cycle control, and inflammation.[1][2][3] These pleiotropic effects highlight the potential for off-target effects and complex drug-drug interactions mediated by CAR activators.
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Model for Proliferation: As a potent mitogen, TCPOBOP serves as a model compound for investigating non-genotoxic carcinogenesis, a key event in the mode of action for many rodent liver tumors that may not be relevant to humans.[19][21]
Understanding the technical details of how TCPOBOP activates CAR and the downstream sequelae provides a robust framework for interpreting preclinical data and designing more predictive studies for human drug safety and efficacy.
References
- 1. Constitutive androstane receptor agonist, TCPOBOP, attenuates steatohepatitis in the methionine choline-deficient diet-fed mouse - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. In vivo genome-wide binding interactions of mouse and human constitutive androstane receptors reveal novel gene targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Constitutive Androstane Receptor Agonist Initiates Metabolic Activity Required for Hepatocyte Proliferation | Semantic Scholar [semanticscholar.org]
- 9. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An Extensively Humanized Mouse Model to Predict Pathways of Drug Disposition and Drug/Drug Interactions, and to Facilitate Design of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Impact of Neonatal Activation of Nuclear Receptor CAR (Nr1i3) on Cyp2 Gene Expression in Adult Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Constitutive Androstane Receptor Is an Anti-obesity Nuclear Receptor That Improves Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of CAR Agonist Ligand TCPOBOP on Mouse Liver Chromatin Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Constitutive androstane receptor (CAR) ligand, TCPOBOP, attenuates Fas-induced murine liver injury by altering Bcl-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lymphocyte-Specific Protein-1 Suppresses Xenobiotic-Induced Constitutive Androstane Receptor and Subsequent Yes-Associated Protein–Activated Hepatocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
